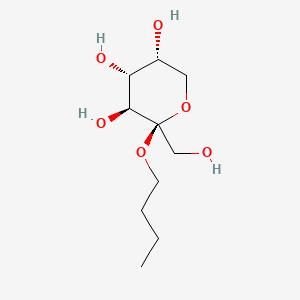

n-Butyl-β-D-Fructopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

n-Butyl-beta-d-fructopyranoside is a chemical compound known for its unique properties and applications in various scientific fields. It is a white solid with a sweet taste, low solubility in water, and good solubility in ethanol, methanol, and ketone solvents . The compound is stable at room temperature and does not decompose easily .

Wissenschaftliche Forschungsanwendungen

n-Butyl-beta-d-fructopyranoside has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sugar compounds and the study of glycobiology . In biology, it is employed in the expression and purification of membrane proteins, as well as in the study of enzymes such as cytochrome P450 . In medicine, it is used for the solubilization and purification of membrane-bound enzymes and DNA. Additionally, it is utilized in the field of pharmacognosy for the isolation and identification of natural products.

Wirkmechanismus

Target of Action

n-Butyl-beta-D-fructopyranoside is primarily used as a reagent in biochemical laboratories . It is often used for the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .

Mode of Action

It is known to be used in the solubilization or defatting of proteins, as well as in the separation and purification of proteins .

Biochemical Pathways

n-Butyl-beta-D-fructopyranoside is involved in the biochemical pathways related to protein expression and purification . It is also used in the synthesis of glycosides and in glycoscience research .

Pharmacokinetics

It is known that it is a white solid with a sweet taste, and it has low solubility in water but is soluble in ethanol, methanol, and ketone solvents .

Result of Action

The result of the action of n-Butyl-beta-D-fructopyranoside is primarily seen in its ability to aid in the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .

Action Environment

The action of n-Butyl-beta-D-fructopyranoside is influenced by environmental factors such as temperature and solvent. It should be stored at 2-8℃ .

Biochemische Analyse

Biochemical Properties

n-Butyl-beta-d-fructopyranoside plays a significant role in biochemical reactions, particularly in the study of enzymes such as cytochrome P450 . It interacts with various biomolecules, including membrane proteins, by aiding in their expression and purification . The compound’s interactions are primarily based on its ability to solubilize and stabilize these proteins, making it a valuable tool in biochemical research .

Cellular Effects

n-Butyl-beta-d-fructopyranoside has been shown to influence various cellular processes. It can induce apoptosis through the mitochondrial pathway, making it useful in cancer research . Additionally, it has been observed to exhibit marginal cytotoxicity against certain cell lines, such as the P388 murine leukemia cell line . These effects highlight the compound’s potential in modulating cell function and signaling pathways.

Molecular Mechanism

At the molecular level, n-Butyl-beta-d-fructopyranoside exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, such as cytochrome P450, by stabilizing their structure and enhancing their solubility . These interactions can lead to changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, n-Butyl-beta-d-fructopyranoside demonstrates good stability and is not easily decomposed at room temperature . Over time, its effects on cellular function can vary, with long-term studies indicating its potential for sustained influence on cellular processes. The compound’s stability and degradation profile make it suitable for extended biochemical experiments.

Dosage Effects in Animal Models

The effects of n-Butyl-beta-d-fructopyranoside vary with different dosages in animal models. For instance, a dosage of 10 mg/kg in animal experiments has been used to study its biological activity . Higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in research settings.

Metabolic Pathways

n-Butyl-beta-d-fructopyranoside is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, n-Butyl-beta-d-fructopyranoside is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy in biochemical applications.

Subcellular Localization

n-Butyl-beta-d-fructopyranoside is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its functional role in cellular processes.

Vorbereitungsmethoden

n-Butyl-beta-d-fructopyranoside is typically synthesized through chemical methods. The primary synthetic route involves the esterification of fructose with n-butanol . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods also follow similar synthetic routes, with careful control of reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

n-Butyl-beta-d-fructopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Vergleich Mit ähnlichen Verbindungen

n-Butyl-beta-d-fructopyranoside can be compared with other similar compounds, such as n-butyl-alpha-l-rhamnopyranoside and other fructosides . These compounds share similar structural features and solubilizing properties. n-Butyl-beta-d-fructopyranoside is unique in its specific applications and stability under various conditions . Its ability to solubilize membrane proteins without denaturing them sets it apart from other similar compounds.

Conclusion

n-Butyl-beta-d-fructopyranoside is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including stability, solubility, and mild nature, make it an invaluable tool in scientific research. The compound’s ability to interact with specific molecular targets and pathways further enhances its utility in various fields.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJPAGUETSZHOG-DOLQZWNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1(C(C(C(CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is n-Butyl-beta-d-fructopyranoside and where is it found?

A1: n-Butyl-beta-d-fructopyranoside is a glycoside belonging to the fructoside family. It has been isolated from a diverse range of plants, including Alpinia officinarum [, ], Rumex dentatus [], Lilium brownii [], Lamium maculatum var Kansuense [], Polygonatum kingianum [], Achyranthes bidentata [], Mentha haplocalyx [], and Codonopsis pilosula var. volubilis [].

Q2: What methods are used to isolate n-Butyl-beta-d-fructopyranoside from plant sources?

A2: Researchers commonly employ chromatographic techniques for isolating n-Butyl-beta-d-fructopyranoside. These include column chromatography using various stationary phases such as silica gel [, , , ], Sephadex LH-20 [, , ], MCI-gel CHP-20P [], ODS [], and macroporous resin [].

Q3: How is the structure of n-Butyl-beta-d-fructopyranoside elucidated?

A3: The structure of n-Butyl-beta-d-fructopyranoside has been confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1D and 2D NMR experiments [], as well as mass spectrometry (MS), including FAB-MS [] and HRCI-MS []. Additionally, researchers rely on the compound's physicochemical properties to corroborate the structural characterization [, , ].

Q4: Are there any known structural analogs of n-Butyl-beta-d-fructopyranoside?

A5: Yes, n-Butyl-alpha-d-fructofuranoside, a structural isomer differing in the anomeric configuration and ring form of the sugar moiety, has also been isolated from certain plants like Codonopsis pilosula var. volubilis [] and Polygonatum kingianum []. This suggests the possibility of investigating the structure-activity relationships within this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)